[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate
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Overview
Description
[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple hydroxyl groups, a phosphoryl group, and an acetate group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of hydroxyl groups through hydroxylation reactions. The phosphoryl group is then added using phosphorylation reagents under controlled conditions. Finally, the acetate group is introduced via esterification reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine or phosphite.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized cyclohexyl compounds.
Scientific Research Applications
[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate: has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and pathways involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] phosphate
- [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] sulfate
Uniqueness: : The acetate group in [1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate provides unique chemical properties, such as increased solubility and reactivity, compared to its phosphate and sulfate analogs. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.
Properties
CAS No. |
112830-71-4 |
---|---|
Molecular Formula |
C29H57O12P |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
[1-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-octadecoxypropan-2-yl] acetate |
InChI |
InChI=1S/C29H57O12P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-38-20-23(40-22(2)30)21-39-42(36,37)41-29-27(34)25(32)24(31)26(33)28(29)35/h23-29,31-35H,3-21H2,1-2H3,(H,36,37)/t23?,24?,25-,26+,27-,28-,29?/m0/s1 |
InChI Key |
HQYCNBKCRONYHE-KCJHRSERSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)C |
Origin of Product |
United States |
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